Enhanced Lipophilicity for Optimized Pharmacokinetic Profile Relative to Unsubstituted Analog
The 3-methyl substituent on the pyrazole ring elevates the predicted partition coefficient (LogP) to 2.34, compared with 2.03 for the unsubstituted analog 2-bromo-6-(1H-pyrazol-1-yl)pyridine . This ΔLogP of +0.31 translates to an approximately 2-fold greater lipophilicity, which can enhance membrane permeability in cell-based assays while maintaining acceptable aqueous solubility [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.34 (predicted) |
| Comparator Or Baseline | 2-Bromo-6-(1H-pyrazol-1-yl)pyridine (CAS 123640-41-5): LogP = 2.03 |
| Quantified Difference | ΔLogP = +0.31 (approx. 2.0× higher lipophilicity) |
| Conditions | Predicted LogP values from vendor technical datasheets; computational method not specified |
Why This Matters
A LogP increase of 0.3 units can significantly improve cellular permeability and oral bioavailability potential, making this compound a preferable starting point for lead optimization programs targeting intracellular kinases.
- [1] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. DOI: 10.1517/17460441003605098. View Source
